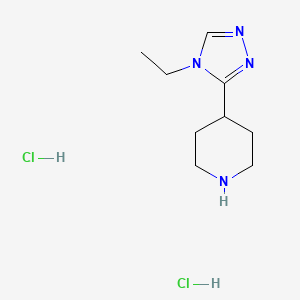

4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

描述

Introduction to 4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

The compound this compound represents a sophisticated example of heterocyclic chemistry where two distinct ring systems are combined to create a unique molecular architecture. This chemical entity belongs to the broader class of triazole-piperidine hybrids, which have gained considerable attention in medicinal chemistry due to their diverse biological activities and synthetic versatility. The molecular structure incorporates a piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, which is substituted at the 4-position with a 4-ethyl-4H-1,2,4-triazole moiety. The presence of the dihydrochloride salt form enhances the compound's physicochemical properties, particularly its water solubility and crystalline stability, making it more suitable for various research applications and potential therapeutic investigations.

The structural complexity of this compound arises from the strategic positioning of the ethyl group on the triazole ring and the specific connectivity between the two heterocyclic systems. This molecular design creates multiple potential sites for intermolecular interactions, including hydrogen bonding capabilities through the nitrogen atoms and potential π-π stacking interactions through the aromatic triazole system. The compound's architecture allows for conformational flexibility while maintaining the essential pharmacophoric elements that contribute to its biological activity profile. Research has demonstrated that compounds containing both piperidine and triazole moieties often exhibit enhanced biological activities compared to their individual components, suggesting synergistic effects arising from the combined heterocyclic framework.

属性

IUPAC Name |

4-(4-ethyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4.2ClH/c1-2-13-7-11-12-9(13)8-3-5-10-6-4-8;;/h7-8,10H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNHTYRKVQTOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to ensure consistent quality and high efficiency, meeting the demands of various applications in research and industry.

化学反应分析

Types of Reactions

4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

科学研究应用

The biological activity of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has been extensively studied, particularly regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's effectiveness against various microorganisms has been documented through Minimum Inhibitory Concentration (MIC) studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 0.391 μg/mL |

| Enterococcus faecalis | 12.5 μg/mL |

| Bacillus cereus | 25 μg/mL |

These results suggest that the compound has potential as a candidate for the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives is attributed to their ability to inhibit specific enzymes and pathways crucial for cancer cell proliferation. The mechanisms involved include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell wall synthesis in bacteria.

- DNA Interaction : It may bind to DNA or interfere with DNA replication processes in cancer cells.

- Signal Transduction Modulation : The compound can modulate signaling pathways critical for cell proliferation and survival.

Case Studies

Several studies have documented the efficacy of triazole derivatives similar to this compound:

-

Antimicrobial Efficacy Study :

- A study demonstrated that triazole derivatives could significantly inhibit the growth of various bacterial strains, suggesting their potential use as antibiotics.

-

Anticancer Research :

- Research focused on the ability of triazole compounds to inhibit cancer cell growth through interference with nucleic acid synthesis and modulation of signaling pathways.

作用机制

The mechanism of action of 4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in its structure is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

相似化合物的比较

Substituent Effects on Physicochemical Properties

Pharmacological Relevance

The dihydrochloride form is preferred for in vivo studies due to improved bioavailability .

生物活性

4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a triazole derivative with significant potential in medicinal chemistry. This compound is noted for its diverse biological activities, particularly in antimicrobial and anticancer research. The unique structure of the triazole ring contributes to its interactions with various biological targets, making it a subject of interest in drug development.

- Molecular Formula : C9H16N4

- CAS Number : 1251923-23-5

- SMILES : CCN1C=NN=C1C2CCNCC2

- InChIKey : KWBGTCWJGICYFA-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored primarily through its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 0.391 μg/mL |

| Enterococcus faecalis | 12.5 μg/mL |

| Bacillus cereus | 25 μg/mL |

These findings suggest that the compound could be a promising candidate for further development into antimicrobial agents.

Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The interaction of the triazole ring with biological macromolecules is thought to mediate these effects.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazole moiety is known to interfere with the biosynthesis of nucleic acids and proteins in microorganisms and cancer cells.

Key Pathways Affected

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell wall synthesis in bacteria.

- DNA Interaction : It may bind to DNA or interfere with DNA replication processes in cancer cells.

- Signal Transduction : Modulation of signaling pathways critical for cell proliferation and survival.

Case Studies

Several studies have documented the efficacy of triazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Research :

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of piperidine derivatives with triazole precursors. For example, analogous piperidine-triazole compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized using nucleophilic substitution or Mannich reactions . To optimize efficiency, reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically tested. Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, reducing trial-and-error approaches .

Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most effective?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., 206 nm) is standard, assuming uniform response factors for impurities .

- Structural Confirmation : Use to verify proton environments (e.g., piperidine and triazole protons) and LC/MS for molecular ion detection ([M+H]+). For crystalline samples, X-ray diffraction (as in Acta Crystallographica reports) provides definitive structural data .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition points .

Q. What are the critical safety considerations and handling protocols for this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : While specific GHS data for this compound is unavailable, structurally similar piperidine derivatives (e.g., 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride) recommend avoiding inhalation, skin contact, and eye exposure. Use fume hoods, gloves, and goggles .

- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) guide the experimental design for synthesizing and modifying this compound?

- Methodological Answer :

- Reaction Design : Tools like the Institute for Chemical Reaction Design and Discovery (ICReDD) integrate quantum chemistry (e.g., reaction path searches) with information science to predict viable synthetic routes. For example, transition state modeling can identify energy barriers in triazole-piperidine coupling reactions .

- Property Prediction : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets or solvents .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound’s reactivity or biological activity?

- Methodological Answer :

- Data Reconciliation : Use iterative feedback loops where experimental results (e.g., reaction yields or binding affinities) refine computational models. For instance, discrepancies in predicted vs. observed reaction rates may indicate unaccounted solvent effects or intermediate stabilization .

- Cross-Validation : Compare results across multiple techniques (e.g., in vitro assays vs. molecular docking simulations) to identify systematic errors. For biological activity, validate receptor-binding hypotheses using competitive inhibition assays .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets, and how can in vitro/in vivo discrepancies be analyzed?

- Methodological Answer :

- In Vitro Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding kinetics to enzymes or receptors. For example, piperidine derivatives are tested for affinity to nicotinic acetylcholine receptors using radioligand displacement .

- In Vivo Correlation : Address discrepancies by analyzing pharmacokinetic factors (e.g., blood-brain barrier penetration) using LC-MS/MS for tissue distribution studies. Metabolite profiling (via ) can identify degradation products that reduce efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。